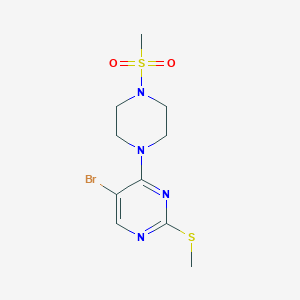![molecular formula C10H11ClF2N4 B6458662 {1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride CAS No. 2549006-33-7](/img/structure/B6458662.png)
{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, commonly referred to as DFMT, is a synthetic compound used in laboratory experiments. It is a member of the triazole family and is known for its unique chemical and physical properties. DFMT has a wide range of applications in scientific research, including in organic synthesis and drug development. In addition, DFMT has been used in a variety of biochemical and physiological experiments.
科学研究应用
DFMT has a wide range of applications in scientific research. It has been used in organic synthesis as a catalyst for the synthesis of various organic compounds, such as amides and esters. In addition, DFMT has been used in drug development as a starting material for the synthesis of various pharmaceuticals. It has also been used in biochemical and physiological experiments, such as enzyme inhibition, protein-protein interactions, and cell signaling.
作用机制
DFMT is known to act as an inhibitor of various enzymes, including cytochrome P450 and cytochrome b5. It is also known to act as a modulator of various protein-protein interactions, such as those between G-protein coupled receptors and their target proteins. In addition, DFMT has been shown to modulate cell signaling pathways, such as those involved in apoptosis and cell proliferation.
Biochemical and Physiological Effects
DFMT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, DFMT has been shown to modulate protein-protein interactions, which can affect a variety of cellular processes. Finally, DFMT has been shown to modulate cell signaling pathways, which can affect the expression of genes and the development of various diseases.
实验室实验的优点和局限性
DFMT has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. In addition, DFMT is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, DFMT also has some limitations. It is highly reactive and can undergo side reactions, which can complicate experiments. In addition, DFMT can be toxic if not handled properly.
未来方向
DFMT has a wide range of potential future directions. It could be used to develop more efficient and cost-effective methods for the synthesis of organic compounds and pharmaceuticals. In addition, DFMT could be used to develop new drugs that target specific enzymes and protein-protein interactions. Finally, DFMT could be used to develop new methods for modulating cell signaling pathways, which could lead to new treatments for a variety of diseases.
合成方法
DFMT is synthesized using a three-step process. The first step involves the preparation of 2,5-difluorophenylmethyleneamino-1H-1,2,3-triazole (DFT), which is synthesized by reacting 2,5-difluorobenzaldehyde with ethylenediamine in the presence of sodium azide as a catalyst. The second step involves the preparation of {1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (DFMA) by reacting DFT with methylamine. Finally, the third step involves the preparation of DFMT by reacting DFMA with hydrochloric acid.
属性
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4.ClH/c11-8-1-2-10(12)7(3-8)5-16-6-9(4-13)14-15-16;/h1-3,6H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXOHFDCKNGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)
![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)